2-Chloro-N-ethyl-6-fluorobenzene-1-sulfonamide
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Overview
Description
2-Chloro-N-ethyl-6-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C8H9ClFNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with chlorine, ethyl, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-ethyl-6-fluorobenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the sulfonation of 2-chloro-6-fluorobenzene with chlorosulfonic acid, followed by the introduction of the ethylamine group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow systems to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-ethyl-6-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines.
Scientific Research Applications
2-Chloro-N-ethyl-6-fluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-ethyl-6-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-methyl-6-fluorobenzene-1-sulfonamide
- 2-Chloro-N-ethyl-4-fluorobenzene-1-sulfonamide
- 2-Chloro-N-ethyl-6-bromobenzene-1-sulfonamide
Uniqueness
2-Chloro-N-ethyl-6-fluorobenzene-1-sulfonamide is unique due to the specific combination of chlorine, ethyl, and fluorine substituents on the benzene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H9ClFNO2S |
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Molecular Weight |
237.68 g/mol |
IUPAC Name |
2-chloro-N-ethyl-6-fluorobenzenesulfonamide |
InChI |
InChI=1S/C8H9ClFNO2S/c1-2-11-14(12,13)8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3 |
InChI Key |
IAXXCCXPYDPSQT-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
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